Bromopride hydrochloride
Description
Historical Context of Pharmacological Development and Chemical Derivation
Bromopride (B1667899) is a substituted benzamide (B126), chemically closely related to metoclopramide (B1676508). drugbank.comwikipedia.org Its development can be understood as a structural modification of metoclopramide, where a bromine atom replaces the chlorine substituent. wikipedia.org This alteration in the chemical structure, while seemingly minor, influences the compound's pharmacokinetic and pharmacodynamic properties. Bromopride emerged as a dopamine (B1211576) antagonist with prokinetic properties, making it a subject of interest for its potential therapeutic applications in managing nausea, vomiting, and various gastrointestinal motility disorders. wikipedia.orgalfa-chemistry.com It is recognized as a derivative of metoclopramide and is primarily used for its antiemetic capabilities. patsnap.com
Scientific Nomenclature and Chemical Classification within Pharmacological Agents
From a chemical standpoint, Bromopride hydrochloride is systematically named 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide hydrochloride. nih.govmedkoo.com Its molecular formula is C14H23BrClN3O2. nih.gov
Table 1: Chemical and Pharmacological Classification of this compound
| Classification Type | Description |
| Chemical Class | Substituted Benzamide drugbank.comwikipedia.orgnih.gov |
| Pharmacological Class | Antiemetic nih.govnih.govpharmacompass.comdoctorabad.com, Dopamine Antagonist nih.govnih.govpharmacompass.com, Prokinetic Agent alfa-chemistry.comdoctorabad.comscielo.br |
| Anatomical Therapeutic Chemical (ATC) Code | A03FA04 nih.govdrugs.com |
This compound is the salt form of Bromopride. medkoo.comtargetmol.comebiohippo.com As a pharmacological agent, it is categorized as both an antiemetic and a prokinetic drug. alfa-chemistry.comdoctorabad.com Its primary mechanism of action places it in the class of dopamine antagonists. nih.govnih.gov
Significance in Contemporary Receptor Pharmacology and Gastrointestinal Motility Research
This compound's significance in modern research stems from its dual action as a central antiemetic and a peripheral prokinetic agent. alfa-chemistry.com It functions by blocking dopamine D2 receptors in both the central nervous system (CNS) and the gastrointestinal tract. alfa-chemistry.comscielo.br This antagonism of dopamine receptors in the chemoreceptor trigger zone (CTZ) of the brainstem is key to its antiemetic effect. patsnap.com
In the context of gastrointestinal motility, bromopride's action on dopamine receptors leads to increased gastrointestinal smooth muscle contractions and enhanced tone of the lower esophageal sphincter. patsnap.comnih.gov This prokinetic effect accelerates gastric emptying and the transit of intestinal contents. alfa-chemistry.compatsnap.com Research has demonstrated its ability to increase both the number and amplitude of intestinal contractions in animal models. nih.gov Studies have also investigated its influence on gastric acid secretion, with findings suggesting it does not significantly alter basal or cephalically stimulated gastric acid output. nih.gov Its ability to cross the blood-brain barrier allows it to inhibit the vomiting center directly. medchemexpress.com
Theoretical Frameworks Underpinning its Mechanistic Investigation
The investigation into this compound's mechanism of action is grounded in the principles of receptor theory and neurogastroenterology. The primary theoretical framework revolves around its antagonist activity at dopamine D2 receptors. patsnap.com By blocking these receptors, it modulates dopaminergic signaling pathways that are crucial in the regulation of emesis and gastrointestinal function. alfa-chemistry.compatsnap.com
Furthermore, some research suggests a potential role for serotonergic pathways, particularly involving 5-HT3 receptors, in its antiemetic effect, adding another layer to its mechanistic profile. patsnap.com The study of its prokinetic effects involves understanding its influence on the enteric nervous system, the intrinsic neuronal network of the gastrointestinal tract. patsnap.com Mathematical models, including mixed absorption models, have been employed to describe the absorption process of bromopride, reflecting the complexity of its pharmacokinetics. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN3O2.ClH/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQFXUUDHWNAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BrClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4093-36-1 | |
| Record name | Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4093-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID50966849 | |
| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
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Molecular Weight |
380.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52423-56-0 | |
| Record name | Benzamide, 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52423-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromopride hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzene-1-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.624 | |
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| Record name | BROMOPRIDE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7C7WX94Z6 | |
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Chemical Synthesis and Analog Design
Established Synthetic Routes and Methodologies for Bromopride (B1667899) Hydrochloride
The fundamental structure of Bromopride is 4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide. nih.gov Its synthesis is characteristic of amide formation, typically involving the coupling of a carboxylic acid derivative with an amine. The most established synthetic routes involve the reaction of a 4-amino-5-bromo-2-methoxybenzoic acid derivative with N,N-diethylethylenediamine.
A common pathway begins with a suitable precursor, such as methyl 4-amino-2-methoxybenzoate. This starting material undergoes acetylation of the amino group, followed by bromination at the position ortho to the amino group to yield methyl 4-acetamido-5-bromo-2-methoxybenzoate. This intermediate is then hydrolyzed to remove the acetyl protecting group, providing the 4-amino-5-bromo-2-methoxybenzoic acid core. The final step is the amidation reaction, where the carboxylic acid is activated (e.g., as an acyl chloride or through the use of coupling agents) and reacted with N,N-diethylethylenediamine to form the final Bromopride molecule. The resulting base is then treated with hydrochloric acid to produce Bromopride hydrochloride.
Research into Synthetic Pathway Optimization and Efficiency
Methodologies such as Design of Experiments (DoE) are employed to systematically evaluate the impact of various process parameters (e.g., temperature, reaction time, catalyst concentration) on the yield and purity of the final product. scielo.brresearchgate.net For Bromopride, this could involve optimizing the amidation step to maximize conversion and simplify the purification process. The goal is to develop robust and scalable synthetic routes that are more economical and less complex than existing methods, such as those used for producing formulations like extended-release pellets. scielo.brresearchgate.net Furthermore, research into retrosynthesis models can aid in identifying the most efficient synthetic pathways from a computational standpoint before laboratory work commences. nih.gov
Characterization and Synthetic Strategies for Bromopride Impurities and Degradation Products
The identification, characterization, and control of impurities are mandated by regulatory bodies to ensure the quality and safety of pharmaceuticals. Impurities in Bromopride can originate from the synthetic process (synthetic intermediates or by-products) or from the degradation of the API under storage or stress conditions. synzeal.comnih.gov
A comprehensive forced degradation study for Bromopride has been carried out in accordance with International Conference on Harmonization (ICH) guidelines, exposing the drug to conditions such as acid and base hydrolysis, oxidation, and UV light to identify major degradation products. nih.govresearchgate.net Analytical techniques, particularly ultra-high performance liquid chromatography (UHPLC), are developed using Analytical Quality by Design (AQbD) principles to quantify Bromopride and its organic impurities effectively. nih.govusp.br
Several process-related impurities have been identified and are synthesized as reference standards for quality control. synzeal.com These include synthetic intermediates like 4-acetamido-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide (BIA) and other related substances. usp.br
Table 1: Known Impurities and Related Products of Bromopride
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
|---|---|---|---|---|
| Bromopride | 4093-35-0 | C₁₄H₂₂BrN₃O₂ | 344.25 | pharmaffiliates.com |
| Bromopride Impurity B | 4093-34-9 | C₁₁H₁₂BrNO₄ | 302.1 | |
| Bromopride N-oxide | 67903-52-0 | C₁₄H₂₂BrN₃O₃ | 360.25 | pharmaffiliates.com |
| N-Acetal Bromopride | 94135-22-5 | C₁₆H₂₄BrN₃O₃ | 386.3 | synzeal.com |
Design and Synthesis of Novel Benzamide (B126) Analogues and Derivatives
The substituted benzamide scaffold of Bromopride is a versatile platform for the design and synthesis of novel compounds with potentially different or enhanced biological activities. researchgate.netnih.gov Bromopride is structurally very similar to metoclopramide (B1676508), differing only by the substitution of a bromine atom for a chlorine atom, which demonstrates how small structural changes can be explored within this chemical class. wikipedia.org
Research has focused on creating new benzamide derivatives by modifying various parts of the molecule. For example, series of amino-halogen-N-[2-aminoethyl] benzamides have been synthesized and shown to have greater activity in enhancing gastric motility compared to Bromopride. researchgate.net Other efforts have involved generating libraries of 3-substituted benzamide derivatives to identify potent inhibitors of specific targets like the Bcr-Abl tyrosine kinase, which is relevant in cancer therapy. nih.gov These studies highlight the utility of the benzamide core in developing new therapeutic agents through structure-activity relationship (SAR) analysis and combinatorial chemistry approaches. mdpi.com
Exploration of Green Chemistry Principles in Bromopride Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov While specific studies on the green synthesis of Bromopride are not extensively documented, the 12 principles of green chemistry provide a framework for making its synthesis more environmentally benign. nih.govijrpc.com
Key principles applicable to Bromopride synthesis include:
Waste Prevention: Optimizing reactions to maximize yield and minimize by-products. acs.org
Atom Economy: Designing synthetic routes, such as addition reactions, that maximize the incorporation of all reactant atoms into the final product. researchgate.net
Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and often allows for milder reaction conditions. For the amide bond formation in Bromopride synthesis, catalytic methods are preferable. acs.org
Reduce Derivatives: Avoiding unnecessary protection/deprotection steps, such as the acetylation and subsequent hydrolysis of the amino group, can streamline the synthesis, save reagents, and reduce waste. acs.orgnih.gov
Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives (e.g., water, ethanol) or exploring solvent-free reaction conditions, potentially using microwave irradiation for amide formation, can significantly reduce environmental impact. mdpi.comcore.ac.uk
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org
By applying these principles, the synthesis of this compound can be re-evaluated to create a more sustainable and efficient manufacturing process.
Molecular and Cellular Pharmacodynamics
Dopamine (B1211576) D2 Receptor Antagonism: Molecular Mechanisms and Binding Kinetics
The principal mechanism of action of bromopride (B1667899) is the antagonism of dopamine D2 receptors. patsnap.comdrugbank.comalfa-chemistry.com Bromopride acts as a selective, competitive, and irreversible antagonist at these receptors. medchemexpress.commedchemexpress.com This blockade of D2 receptors occurs in both the central and peripheral nervous systems. patsnap.com
Molecular Mechanisms and Binding Affinity:
Bromopride's affinity for D2 receptors is a key determinant of its pharmacological activity. It exhibits a distinctive affinity for D2 dopamine receptors, which is enhanced by the formation of specific halogen bonds that stabilize the receptor-ligand interaction. scbt.com The compound's specific conformation allows for optimal spatial alignment within the receptor's binding pocket, facilitating effective signal transduction. scbt.com
Studies have reported a Ki value of 14 nM for bromopride at the dopamine D2 receptor. caymanchem.com Furthermore, it binds to bovine anterior pituitary membranes with an IC50 value of 2.13 μM. caymanchem.com This demonstrates a high affinity for the D2 receptor, underpinning its potent antagonist effects.
Binding Kinetics:
The kinetic profile of bromopride reveals a rapid binding mechanism, which allows for the dynamic modulation of D2 receptor activity. scbt.com This swift association and dissociation contribute to its ability to influence downstream signaling cascades and cellular responses. scbt.com The interaction is characterized by a moderate rate of receptor dissociation, which permits sustained engagement with the receptor. scbt.com
Serotonin (B10506) Receptor Interactions: Agonism (e.g., 5-HT4) and Antagonism (e.g., 5-HT3) at the Cellular Level
In addition to its primary action on dopamine receptors, bromopride also interacts with serotonin receptors, specifically the 5-HT3 and 5-HT4 subtypes. patsnap.com
5-HT4 Receptor Agonism:
Research indicates that bromopride acts as a partial agonist at human cardiac 5-HT4 serotonin receptors. researchgate.netresearchgate.net In studies using isolated human atrial preparations, bromopride was found to increase the force of contraction, an effect that was abolished by a 5-HT4 receptor antagonist. researchgate.net This suggests that part of its prokinetic effect may be mediated through the activation of 5-HT4 receptors, which are known to promote intestinal peristalsis and increase gastric emptying. nih.gov
5-HT3 Receptor Antagonism:
Bromopride also exhibits some antagonistic activity at 5-HT3 receptors, which are implicated in the emetic response. patsnap.com By inhibiting these receptors, bromopride can further contribute to its antiemetic effects. patsnap.com
Mechanistic Studies on Enteric Nervous System Modulation and Neurotransmitter Release
Bromopride's prokinetic effects are largely due to its influence on the enteric nervous system (ENS), the intrinsic nervous system of the gastrointestinal tract. patsnap.com By blocking inhibitory D2 receptors within the ENS, bromopride enhances gastrointestinal motility. nih.gov This action is thought to increase the release of acetylcholine (B1216132) from enteric neurons, a key neurotransmitter that stimulates smooth muscle contraction. msdvetmanual.com
Furthermore, studies have shown that both bromopride and the related compound domperidone (B1670879) can inhibit cholinesterase activity in various tissues, including the duodenum and ileum. nih.gov This inhibition of the enzyme that breaks down acetylcholine would lead to increased levels of acetylcholine in the synaptic cleft, further potentiating cholinergic neurotransmission and enhancing gut motility. nih.gov
Effects on Gastrointestinal Smooth Muscle Contraction and Motility Pathways
The molecular and cellular actions of bromopride translate into significant effects on gastrointestinal smooth muscle. By antagonizing dopamine-mediated relaxation and promoting cholinergic activity, bromopride directly stimulates gastrointestinal smooth muscle contractions. patsnap.comalfa-chemistry.com This leads to an increase in the tone of the lower esophageal sphincter, enhanced gastric contractions, and accelerated gastric emptying. patsnap.comalfa-chemistry.com
Studies in dogs have demonstrated that bromopride increases both the number and amplitude of intestinal contractions without altering the normal cycle of motor activity in the intestine. nih.gov This indicates a coordinated prokinetic effect that facilitates the transit of intestinal contents.
Intracellular Signaling Cascade Modulation Induced by Bromopride Hydrochloride
The binding of bromopride to D2 and 5-HT4 receptors initiates a series of intracellular signaling events. As a D2 receptor antagonist, bromopride blocks the inhibitory effect of dopamine on adenylyl cyclase, which can lead to an increase in intracellular cyclic AMP (cAMP) levels in certain cells. Dopamine D2 receptor signaling is complex and can involve multiple pathways, including the modulation of ion channels and the activation of the ERK signaling cascade. nih.gov
As a partial agonist at 5-HT4 receptors, bromopride can activate Gs-protein coupled pathways, leading to the stimulation of adenylyl cyclase and an increase in cAMP production. This increase in cAMP can then activate protein kinase A (PKA), which in turn phosphorylates various downstream targets to modulate cellular function, including smooth muscle contraction.
Comparative Molecular Pharmacology of Bromopride with Related Dopamine and Serotonin Ligands
Bromopride is structurally and pharmacologically related to other benzamides, such as metoclopramide (B1676508), and shares some similarities with other prokinetic agents like domperidone and cisapride.
Bromopride vs. Metoclopramide: Bromopride is a structural analog of metoclopramide, with the primary difference being the substitution of a bromine atom for a chlorine atom. researchgate.netwikipedia.org Both compounds are D2 receptor antagonists with prokinetic and antiemetic properties. drugbank.comnih.gov However, some studies suggest that bromopride may have a more favorable side-effect profile, with fewer reports of extrapyramidal symptoms. scielo.br Like bromopride, metoclopramide also interacts with serotonin receptors, exhibiting both 5-HT3 antagonist and 5-HT4 agonist properties. nih.gov
Bromopride vs. Domperidone: Both bromopride and domperidone are D2 receptor antagonists used for their prokinetic and antiemetic effects. nih.gov A key difference is that domperidone does not readily cross the blood-brain barrier, which is thought to reduce the incidence of central nervous system side effects. nih.govmsdvetmanual.com In vitro studies have shown that both drugs can inhibit cholinesterase activity, though domperidone was found to be more potent in plasma and intestinal tissues. nih.gov
Bromopride vs. Cisapride: Cisapride is primarily a 5-HT4 receptor agonist and, unlike bromopride, does not have significant dopamine D2 receptor antagonist activity. msdvetmanual.com Its prokinetic effects are mediated almost exclusively through the serotonergic system. msdvetmanual.com
Interactive Data Tables
Table 1: Receptor Binding Profile of this compound
| Receptor | Action | Affinity (Ki/IC50) | Reference |
|---|---|---|---|
| Dopamine D2 | Antagonist | Ki = 14 nM; IC50 = 2.13 μM | caymanchem.com |
| Serotonin 5-HT4 | Partial Agonist | - | researchgate.net |
Table 2: Comparative Pharmacology of Prokinetic Agents
| Compound | Primary Mechanism | 5-HT4 Agonism | 5-HT3 Antagonism | Blood-Brain Barrier Penetration | Reference |
|---|---|---|---|---|---|
| Bromopride | D2 Antagonist | Partial | Yes | Yes | patsnap.commedchemexpress.comresearchgate.net |
| Metoclopramide | D2 Antagonist | Yes | Yes | Yes | nih.gov |
| Domperidone | D2 Antagonist | No | No | Low | nih.govmsdvetmanual.com |
Advanced Analytical and Bioanalytical Methodologies in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the identity and purity of Bromopride (B1667899) hydrochloride. These techniques provide detailed information about the molecule's structure and functional groups. lehigh.eduimgroupofresearchers.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of Bromopride hydrochloride. physicsandmathstutor.com By analyzing the chemical shifts, splitting patterns, and integration of the signals, researchers can confirm the arrangement of atoms within the molecule. physicsandmathstutor.com For instance, the signals from the aromatic protons, the methoxy (B1213986) group, and the ethylamino group can be precisely assigned to their respective positions in the Bromopride structure.
Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in this compound. physicsandmathstutor.com Characteristic absorption bands in the IR spectrum can confirm the presence of key moieties such as the amide carbonyl group, the aromatic ring, and the N-H and C-O bonds. physicsandmathstutor.com
Ultraviolet (UV) Spectroscopy: UV spectroscopy is often used for the quantitative analysis of this compound in solutions. scielo.brresearchgate.net The molecule exhibits a characteristic absorption maximum in the UV region, which can be used to determine its concentration based on the Beer-Lambert law. imgroupofresearchers.com A UV spectrophotometric method has been developed for the quantitative assay of bromopride, with detection at 310 nm using 0.1 M hydrochloric acid as a diluent. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. physicsandmathstutor.com This information is vital for confirming the compound's identity and for identifying potential impurities or degradation products. nih.gov In tandem with liquid chromatography (LC-MS), it provides a highly selective and sensitive analytical method. nih.gov
Chromatographic Separations and Quantification in Research Matrices
Chromatographic techniques are the cornerstone for separating this compound from other components in a mixture and for its precise quantification. annlabmed.org
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of this compound in pharmaceutical formulations and biological samples. nih.govdss.go.th Reversed-phase HPLC methods, often using a C18 column, have been developed and validated for this purpose. researchgate.netnih.gov These methods demonstrate good linearity, precision, and accuracy for the quantification of bromopride. scielo.brresearchgate.net
Ultra-Performance Liquid Chromatography (UPLC): UPLC, an advancement of HPLC, offers faster analysis times and improved resolution by utilizing columns with sub-2 µm particles. acgpubs.org This technique is particularly advantageous for high-throughput analysis of this compound, providing increased sensitivity and efficiency compared to conventional HPLC. acgpubs.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry provides a highly sensitive and selective method for the quantification of this compound, especially in complex biological matrices like plasma and urine. researchgate.netnih.gov This technique is capable of detecting very low concentrations of the analyte, making it suitable for pharmacokinetic studies. researchgate.netresearchgate.net A validated LC-MS/MS method for determining bromopride in human plasma achieved a limit of quantification of 1.0 ng/ml. researchgate.net
Electrochemical and Flow-Injection Analysis in Laboratory Settings
Electrochemical and flow-injection analysis methods offer alternative approaches for the determination of this compound, often with advantages in terms of speed and simplicity.
Electrochemical Analysis: Electrochemical techniques can be employed for the sensitive detection of this compound. These methods are based on the electrochemical properties of the molecule and can be adapted for various analytical applications.
Flow-Injection Analysis (FIA): FIA is a rapid and automated technique that has been successfully applied to the determination of this compound in pharmaceutical formulations and biological fluids. nih.govzensorrd.comdntb.gov.ua A flow-injection spectrophotometric procedure has been developed based on the reaction of bromopride with p-dimethylaminocinnamaldehyde (p-DAC) in an acidic medium, resulting in a colored product that can be measured spectrophotometrically. nih.gov This method is notable for not requiring any sample pretreatment steps. nih.gov
Development and Validation of Analytical Methods for this compound (e.g., ICH Guidelines)
The development and validation of analytical methods for this compound are critical to ensure their reliability and accuracy. These processes are guided by internationally recognized standards, such as the International Council for Harmonisation (ICH) guidelines. lcms.czeuropa.euich.org
Validation of an analytical procedure involves demonstrating that it is suitable for its intended purpose. europa.euich.org Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. ich.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scielo.brresearchgate.net
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scielo.brresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. ich.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net
Several studies have reported the development and validation of analytical methods for this compound in accordance with ICH guidelines, demonstrating their suitability for routine quality control and research applications. scielo.brresearchgate.net
Quantification Techniques in Preclinical Biological Fluids and Tissues
The quantification of this compound in preclinical biological fluids and tissues, such as plasma and urine from animal models, is essential for pharmacokinetic and metabolism studies.
HPLC with UV Detection: Reversed-phase HPLC with UV detection has been used to measure this compound in human plasma and urine. nih.gov One such method reported a limit of detection of 2 ng/ml in plasma, which is sufficient for pharmacokinetic studies. nih.gov
LC-MS/MS: As mentioned earlier, LC-MS/MS is a highly sensitive technique for quantifying this compound in biological matrices. researchgate.net A validated method for the determination of bromopride in human plasma using LC-MS/MS demonstrated a linear dynamic range of 1-100.0 ng/ml. researchgate.net Sample preparation for this method often involves liquid-liquid extraction to remove interfering substances from the plasma. science.gov
Flow-Injection Spectrophotometry: A flow-injection spectrophotometric method has been successfully applied for the determination of bromopride in human urine, with recoveries ranging from 98.6% to 102.1%. nih.gov
Preclinical Pharmacokinetic and Metabolic Research
In Vitro Metabolic Pathway Identification and Enzyme Kinetics
The in vitro metabolism of bromopride (B1667899) has been investigated across various species to understand its biotransformation pathways. Studies utilizing hepatocytes from mice, rats, rabbits, dogs, monkeys, and humans have been instrumental in identifying the metabolic fate of the parent compound. nih.gov The primary analytical technique employed for this purpose is liquid chromatography-mass spectrometry (LC-MS/MS), which allows for the detection and structural elucidation of metabolites. nih.govnih.gov
The metabolic pathways for bromopride are diverse and involve several key reactions. Phase I metabolism includes N-dealkylation, O-demethylation, aromatic hydroxylation, and aliphatic hydroxylation. nih.gov For instance, the N-de-ethylation of the diethylaminoethyl side chain is a common pathway. Subsequent oxidation reactions can also occur. Phase II metabolism involves the conjugation of phase I metabolites with polar molecules such as glucuronic acid or sulfate, rendering them more water-soluble for excretion. researchgate.net
A significant study identified twenty metabolites of bromopride (designated M1 through M20) across the six species tested. nih.gov Notably, seventeen of these metabolites were reported for the first time, highlighting the complexity of its metabolic profile. The formation of these metabolites suggests the involvement of multiple cytochrome P450 (CYP) enzymes, although specific enzyme kinetics studies detailing the Km and Vmax for each pathway of bromopride hydrochloride are not extensively available in the public literature. nih.govtaylorfrancis.com The general approach to determining these kinetic parameters involves incubating the drug with specific recombinant CYP enzymes or human liver microsomes and measuring the rate of metabolite formation at various substrate concentrations. taylorfrancis.com Atypical enzyme kinetics, such as substrate inhibition or activation, which can be observed with some drugs metabolized by enzymes like CYP3A4, would also be investigated through these in vitro systems. taylorfrancis.comnih.gov
The identification of metabolic "soft spots" on the bromopride molecule is a key outcome of these studies, providing valuable information for potential structural modifications to improve its pharmacokinetic properties. thepharmajournal.com
Characterization of Metabolite Profiles in Preclinical Models
The characterization of bromopride's metabolite profiles in preclinical models reveals significant interspecies differences in metabolism. nih.gov Such comparative studies are crucial for selecting the most appropriate animal model for further non-clinical safety and efficacy studies, aiming for a model that best mimics human metabolism. bioivt.com
In a comprehensive study using hepatocytes, the metabolite profiles of bromopride were qualitatively analyzed in mice, rats, rabbits, dogs, and monkeys and compared to the human profile. nih.gov It was observed that monkeys provided the most extensive coverage of human metabolites, making them a potentially suitable species for preclinical evaluations. nih.gov Conversely, a specific N-sulfate metabolite (M14) was identified as being human-specific, which is a critical finding as species-specific metabolites can have unique pharmacological or toxicological implications. nih.gov
The following table summarizes the identified metabolites of bromopride in different preclinical species and humans, as identified in hepatocyte incubations. The presence or absence of a metabolite is indicated, though quantitative data on the relative abundance of each metabolite is not fully detailed in the available literature.
| Metabolite | Proposed Biotransformation | Mouse | Rat | Rabbit | Dog | Monkey | Human |
| M1 | N-Oxide of Bromopride | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| M2 | N-de-ethyl Bromopride | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| M3 | O-demethyl Bromopride | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| M4 | Aromatic Hydroxylation | ✓ | ✓ | ✓ | ✓ | ✓ | |
| M5 | Aliphatic Hydroxylation | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| M6 | N-de-ethyl, N-oxide | ✓ | ✓ | ✓ | ✓ | ✓ | |
| M7 | Di-N-de-ethyl Bromopride | ✓ | ✓ | ✓ | |||
| M8 | O-demethyl, N-de-ethyl | ✓ | ✓ | ✓ | ✓ | ✓ | |
| M9 | Oxidative Deamination | ✓ | ✓ | ✓ | ✓ | ✓ | ✓ |
| M10 | N-de-ethyl, Aliphatic Hydroxylation | ✓ | ✓ | ✓ | ✓ | ✓ | |
| M11 | Previously reported metabolite | ✓ | ✓ | ✓ | ✓ | ✓ | |
| M12 | O-demethyl, Aromatic Hydroxylation | ✓ | ✓ | ||||
| M13 | Glucuronide of M3 | ✓ | ✓ | ||||
| M14 | N-Sulfate of Bromopride | ✓ | |||||
| M15 | O-demethyl, N-oxide | ✓ | ✓ | ||||
| M16 | Aromatic Hydroxylation, N-oxide | ✓ | ✓ | ||||
| M17 | O-demethyl, Oxidative Deamination | ✓ | ✓ | ||||
| M18 | Aliphatic Hydroxylation, N-oxide | ✓ | |||||
| M19 | N-de-ethyl, Aromatic Hydroxylation | ✓ | ✓ | ||||
| M20 | O-demethyl, Aliphatic Hydroxylation | ✓ | ✓ |
Data sourced from in vitro hepatocyte metabolism studies. nih.gov
In Vitro Studies of Drug-Metabolizing Enzyme Induction and Inhibition Potential
The potential for a drug candidate to induce or inhibit drug-metabolizing enzymes is a critical aspect of preclinical evaluation to predict potential drug-drug interactions (DDIs). nih.govnih.gov For this compound, specific in vitro studies on its induction and inhibition potential are not widely published. However, standard methodologies are employed to assess these risks.
Enzyme Inhibition: The inhibitory potential of this compound would be assessed against a panel of major human cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). bioivt.comnih.gov This is typically done using human liver microsomes or recombinant human CYP enzymes. bioivt.com The experiments involve incubating the enzymes with specific probe substrates in the presence of varying concentrations of bromopride to determine its IC50 (the concentration that causes 50% inhibition of enzyme activity). taylorfrancis.com Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and determine the inhibition constant (Ki). numberanalytics.com Time-dependent inhibition (TDI) studies are also crucial, as some drugs can cause irreversible or quasi-irreversible inactivation of enzymes, which can lead to more significant clinical DDIs. bioivt.comtaylorfrancis.com The presence of circulating metabolites that may also inhibit these enzymes is another important consideration. nih.gov
Enzyme Induction: The potential of this compound to induce the expression of drug-metabolizing enzymes is typically evaluated using cultured human hepatocytes from multiple donors. nih.gov The hepatocytes are treated with bromopride, and the induction of CYP enzyme expression is measured at the mRNA level (using qPCR) and/or at the protein activity level. bioivt.comnih.gov The results are often compared to the effects of known inducers for each enzyme. nih.gov A significant increase in enzyme expression or activity would suggest a potential for DDIs with co-administered drugs that are substrates of the induced enzymes. nih.gov
While specific data for bromopride is lacking, its structural similarity to other benzamides like metoclopramide (B1676508), which is known to be a substrate and a weak inhibitor of some CYPs, suggests that such studies would be a standard part of its preclinical assessment.
Computational and In Silico Pharmacokinetic Modeling Approaches
In silico and computational modeling approaches are increasingly used in drug discovery and development to predict the pharmacokinetic properties of new chemical entities, including absorption, distribution, metabolism, and excretion (ADME). nih.govresearchgate.net For this compound, while specific published models are not readily found, these computational tools would be valuable in its preclinical evaluation.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's physiological and biochemical processes that govern a drug's pharmacokinetics. mdpi.com These models integrate in vitro data (e.g., metabolism and permeability) and physicochemical properties of the drug with physiological parameters of the species being studied (e.g., organ blood flows, tissue volumes). mdpi.comnih.gov A PBPK model for bromopride could be developed to simulate its concentration-time profiles in various tissues and predict human pharmacokinetics based on preclinical data. nih.govmdpi.com Such models can also be used to explore the impact of intrinsic (e.g., genetic polymorphisms in metabolizing enzymes) and extrinsic (e.g., co-administered drugs) factors on its disposition. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling: QSAR and QSPR models use statistical methods to correlate the chemical structure of a compound with its biological activity or physicochemical properties. researchgate.net For bromopride, these models could be used to predict properties like its solubility, permeability, plasma protein binding, and potential to interact with specific enzymes or transporters based on its molecular descriptors. researchgate.netbiorxiv.org
The general workflow for in silico pharmacokinetic modeling involves:
Data Collection: Gathering physicochemical data, in vitro ADME data, and in vivo pharmacokinetic data for bromopride and structurally similar compounds. pk-db.com
Model Building: Using specialized software (e.g., GastroPlus™, Simcyp®) to construct the model based on the collected data and physiological parameters. nih.govcuhk.edu.hk
Model Verification and Validation: Comparing the model's predictions with experimental data to ensure its accuracy and predictive power. nih.gov
Simulation and Prediction: Using the validated model to simulate various scenarios and predict pharmacokinetic outcomes in different populations or conditions. mdpi.com
These computational approaches help to refine drug development strategies, optimize study designs, and provide a more comprehensive understanding of a drug's behavior in the body. nih.govroutledge.com
Assessment of Preclinical Biodistribution in Animal Models
Biodistribution studies are essential in preclinical research to determine the tissue and organ distribution of a drug candidate after administration. nih.govgubra.dk These studies provide critical information on target engagement, potential off-target accumulation, and help in interpreting efficacy and toxicology findings. gubra.dkibtbioservices.com For this compound, specific biodistribution data from animal models is not extensively detailed in publicly accessible literature.
Typically, biodistribution studies for a small molecule like bromopride would be conducted in a relevant animal species, often rats or mice, and in some cases, a non-rodent species like dogs or non-human primates. avancebio.commdpi.com The methodology usually involves administering a labeled form of the drug, most commonly with a radioisotope such as 14C or 3H, to the animals. avancebio.com At various time points after administration, the animals are euthanized, and the concentration of the radiolabel is measured in a wide range of tissues and fluids, including:
Major Organs: Liver, kidneys, lungs, heart, spleen, brain.
Gastrointestinal Tract: Stomach, small and large intestines.
Endocrine Glands: Adrenal, thyroid, pituitary.
Reproductive Organs: Testes, ovaries, uterus.
Other Tissues: Muscle, fat, bone, skin.
Fluids: Blood, plasma, urine, bile, feces.
The data obtained from these studies allow for the calculation of key pharmacokinetic parameters related to distribution, such as the tissue-to-plasma concentration ratios and the extent of accumulation in specific organs. ibtbioservices.com Given that bromopride is a dopamine (B1211576) D2 receptor antagonist that acts on the chemoreceptor trigger zone in the brainstem, its ability to cross the blood-brain barrier is a key aspect of its biodistribution that would be of particular interest. medchemexpress.com
The results of biodistribution studies are crucial for understanding the relationship between drug exposure in different tissues and the observed pharmacological and toxicological effects. nih.govgubra.dk
Structure Activity Relationships Sar and Computational Chemistry
Ligand-Based and Structure-Based Drug Design Principles Applied to Bromopride (B1667899) Hydrochloride Analogues
The design of analogues of Bromopride, a substituted benzamide (B126), leverages both ligand-based and structure-based drug design principles to optimize its pharmacological profile. mdpi.com As a dopamine (B1211576) antagonist, its mechanism is primarily linked to blocking D2 receptors. nih.govdrugbank.comresearchgate.net
Ligand-Based Design: This approach focuses on the analysis of a set of molecules known to interact with a specific target, in this case, the D2 receptor. By comparing the structural features of active compounds like Bromopride, Metoclopramide (B1676508), and other benzamide derivatives, a pharmacophore model can be constructed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, ionizable groups) necessary for biological activity. For benzamide antagonists, key features often include an aromatic ring, a carbonyl group, and a basic nitrogen atom, which are present in Bromopride's structure (4-amino-5-bromo-N-[2-(diethylamino)ethyl]-2-methoxybenzamide). drugbank.comnih.gov Studies on various analogues have shown that modifications to these core moieties can significantly impact activity. nih.gov
Structure-Based Design: With the increasing availability of high-resolution crystal structures and reliable homology models of G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, structure-based design has become a powerful tool. plos.orgresearchgate.net This method involves docking potential ligands into the 3D structure of the receptor's binding site to predict their binding affinity and orientation. plos.org For D2 antagonists, this allows for the rational design of modifications to the Bromopride scaffold to enhance interactions with key amino acid residues in the binding pocket, such as the conserved aspartate residue in transmembrane helix 3 (Asp(3.32)), which typically forms an ionic bond with the ligand's protonatable nitrogen. mdpi.comnih.gov Research has demonstrated that even compounds lacking a basic nitrogen can act as D2 antagonists by forming a hydrogen bond with this aspartate residue via an amide hydrogen. nih.govresearchgate.net
SAR studies on related benzamides have revealed critical insights. For instance, research on Mycobacterium tuberculosis inhibitors showed that the size of substituents at the C-5 position of the benzamide core is crucial, with smaller, electron-rich groups being more potent. acs.org Furthermore, a secondary amide was found to be more potent than a primary amide in that series. acs.org Such findings, although from a different therapeutic area, provide valuable principles that can be applied to the design of novel D2 receptor antagonists based on the Bromopride template.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ingentaconnect.com For benzamide derivatives, including those related to Bromopride, QSAR has been extensively used to predict their antagonistic activity at dopamine D2 receptors and other targets. nih.govnih.gov
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful. nih.gov In a CoMFA study, molecules are aligned in 3D space, and their steric and electrostatic fields are calculated and correlated with their biological activity. jst.go.jp One universal 3D-QSAR model for competitive dopamine D2 receptor antagonists was constructed using 176 diverse compounds. nih.gov The model, based on a molecular docking-derived alignment, yielded high statistical significance, indicating its predictive power. nih.gov The steric and electrostatic field contributions were found to be 67.4% and 32.6%, respectively, highlighting the importance of both shape and electronic properties for ligand binding. nih.gov
Other QSAR studies on benzamides have employed various linear and non-linear models, such as multiple linear regressions (MLR) and artificial neural networks (ANN), to predict the pIC50 values of derivatives. nih.gov For a series of 6-methoxy benzamides, both MLR and ANN models were successfully developed, with the ANN model showing slightly better predictive performance. nih.gov The robustness of these models is typically validated using cross-validation methods, which yielded high Q² values for both the MLR and ANN models in the study. nih.gov
Below is a table summarizing the statistical results from representative QSAR studies on benzamide derivatives.
| QSAR Model Type | Target/Compound Class | No. of Compounds | R² | Q² (cv-R²) | Key Findings |
| CoMFA | Dopamine D₂ Receptor Antagonists | 176 | 0.92 | 0.76 | Steric fields (67.4%) were more influential than electrostatic fields (32.6%). nih.gov |
| MLR | 6-methoxy benzamides (D₂ Antagonists) | 58 | Not specified | 0.834 | Provided a reliable linear model for predicting pIC50. nih.gov |
| ANN | 6-methoxy benzamides (D₂ Antagonists) | 58 | Not specified | 0.806 | Offered a slightly more accurate non-linear model compared to MLR. nih.gov |
| CoMFA | 5-HT₄ Receptor Agonists (Benzamides) | Not specified | Not specified | 0.628 | Successfully predicted the 5-HT₄ agonistic activity of test compounds. jst.go.jp |
R² (Coefficient of determination) measures the goodness of fit of the model. Q² (Cross-validated R²) measures the predictive ability of the model.
These QSAR models serve as valuable tools in the drug discovery process, enabling the prediction of the biological activity of novel, unsynthesized benzamide derivatives and prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Molecular Docking and Dynamics Simulations of Bromopride-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the interactions between a ligand like Bromopride and its biological target, the dopamine D2 receptor (D2R), at an atomic level. plos.orgmdpi.com
Molecular Docking: Docking studies predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor. nih.gov Since the experimental crystal structure of Bromopride bound to D2R is not available, homology models of the receptor are often used. plos.orgresearchgate.net These models are built using the crystal structure of a related protein, such as the D3 receptor, as a template. plos.org
Docking studies of benzamide antagonists like Bromopride into the D2R binding site typically show key interactions:
An ionic bond or strong hydrogen bond between the protonated diethylamino group of the ligand and the carboxylate side chain of a highly conserved aspartic acid residue (Asp114 in TM3). mdpi.comnih.gov
Hydrogen bonds between the amide group of the ligand and serine residues in transmembrane helix 5 (e.g., Ser193, Ser197). mdpi.com
Aromatic or hydrophobic interactions between the substituted benzene (B151609) ring of the ligand and aromatic residues (e.g., Phenylalanine, Tryptophan, Tyrosine) within the binding pocket. mdpi.com
A study on haloperidol (B65202) binding to a D2R model (PDB ID: 6CM4) using AutoDock Vina reported a strong binding affinity of -11.1 kcal/mol, indicating a stable interaction. chemrxiv.org Similar studies with other D2R antagonists help to understand the common binding modes and structural requirements for high affinity. nih.govmdpi.com
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations predict how the ligand-receptor complex behaves over time. mdpi.com These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and receptor, and the role of water molecules in the binding site. biorxiv.org An MD simulation of the D2R with the benzamide ligand raclopride (B1662589) revealed high fluctuations in the peripheral aliphatic groups of the ligand while bound. mdpi.com Simulations can also reveal subtle differences in how various ligands, such as full agonists versus antagonists, induce conformational changes in the receptor, which is crucial for understanding their different pharmacological effects. biorxiv.org For example, simulations have shown that dopamine's interaction with the sixth transmembrane helix is a primary driver for D2R activation. biorxiv.org
| Computational Method | Subject | Key Findings/Results |
| Homology Modeling & Docking | D₂/D₃ Receptors | Generated refined D₂ and D₃ models from the D₃ crystal structure; docking calculations could discriminate between D₂ and D₃ selective ligands. plos.org |
| Molecular Docking | Haloperidol at D₂ Receptor | Revealed a strong binding affinity (-11.1 kcal/mol) and identified the optimal binding pose. chemrxiv.org |
| Molecular Dynamics | D₂ Receptor with Radioligands (e.g., Raclopride) | Characterized the dynamic interactions and stability of the ligand-receptor complex over a 50 ns simulation. mdpi.com |
| Molecular Dynamics | D₂ Receptor with Dopamine | Elucidated the key conformational changes involved in receptor activation and identified crucial ligand-helix interactions. biorxiv.org |
Together, these computational approaches provide a detailed picture of the molecular determinants of Bromopride's affinity and efficacy, guiding the rational design of new analogues with improved properties. biorxiv.org
Cheminformatics and Virtual Screening Applications for Novel Ligands
Cheminformatics and virtual screening are integral to modern drug discovery, enabling the rapid, computer-based identification of novel ligands for biological targets like the dopamine D2 receptor (D2R). frontiersin.org These methods analyze vast chemical libraries to find promising hit compounds for further experimental testing. nih.gov
Virtual Screening (VS): VS can be broadly categorized into structure-based (SBVS) and ligand-based (LBVS) approaches.
Structure-Based Virtual Screening (SBVS): This method docks millions of compounds from a virtual library into the 3D structure of the D2R binding site. nih.govresearchgate.net The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking hits are selected for acquisition and biological testing. researchgate.net A successful SBVS campaign using a D2R homology model screened 6.5 million compounds and selected 21 for experimental validation. nih.gov This effort led to the discovery of ten new D2 ligands, representing a high success rate of 47.6%. nih.govresearchgate.net Notably, this screen identified a novel D2 antagonist that lacked the traditionally required protonatable nitrogen atom. nih.gov
Ligand-Based Virtual Screening (LBVS): When a high-quality receptor structure is unavailable, LBVS methods are employed. mdpi.com These approaches use the chemical structures of known active ligands, such as Bromopride or other D2 antagonists, as a template. mdpi.com Pharmacophore models or 2D similarity searches are used to screen databases for molecules that share key structural features with the known actives. mdpi.com Combined in silico/in vitro studies have successfully used both ligand- and structure-based pharmacophore models to screen databases, resulting in the identification of six novel D2R ligands with activities ranging from micro- to nanomolar. mdpi.com
Cheminformatics: This field encompasses the storage, analysis, and modeling of chemical information. In the context of D2R ligand discovery, cheminformatics tools are used to:
Manage and filter large chemical databases to select compounds with drug-like properties. aging-us.com
Analyze the structural diversity and novelty of hits identified from virtual screens. nih.govresearchgate.net
Develop predictive models for ADME (adsorption, distribution, metabolism, and excretion) and toxicity to filter out compounds with unfavorable properties early in the discovery process. aging-us.com
Build polypharmacological profiles to predict a compound's activity against both its primary target and potential off-targets, which is crucial for antipsychotic drug design. frontiersin.org
The integration of these computational strategies has proven to be an efficient workflow for discovering new chemical scaffolds for D2R modulation, aiding in the development of the next generation of therapeutics. mdpi.com
Conformational Analysis and Quantum Chemical Calculations
Understanding the three-dimensional structure (conformation) and electronic properties of Bromopride is essential for comprehending its interaction with the D2 receptor. Conformational analysis and quantum chemical calculations provide deep insights into these characteristics.
While specific conformational analysis studies on Bromopride are not widely published, principles can be drawn from studies of similar molecules. nih.govnih.gov For benzamide derivatives, the relative orientation of the aromatic ring and the amide side chain is critical for activity. nih.gov Computational methods can be used to explore the conformational space of Bromopride to identify low-energy structures that present the key pharmacophoric features in the correct spatial arrangement for optimal receptor binding. The crystal structure of Bromopride shows a specific solid-state conformation, which provides a valuable starting point for such analyses. nih.gov
Quantum Chemical Calculations: Quantum chemistry methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure and properties of molecules with high accuracy. nih.govrsc.org These calculations can provide valuable descriptors for SAR and QSAR studies. mdpi.com
For dopaminergic agents, quantum chemical calculations have been used to analyze the intrinsic chemical reactivity, specifically the electron-donating or accepting capacity of the molecules. researchgate.net A large-scale study analyzing 131 antagonists and 86 agonists found that most antagonists, which would include Bromopride, are electron acceptors, whereas agonists are typically electron donors, similar to dopamine itself. researchgate.net This suggests that the electron-accepting nature of an antagonist may be key to its ability to bind to the receptor without activating it. researchgate.net Quantum calculations can determine properties like molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and atomic charges, which help explain the interactions observed in docking studies and contribute to building more accurate QSAR models. nih.govmdpi.com
| Technique | Application to Bromopride/Analogues | Insights Gained |
| Conformational Analysis | Determining the preferred 3D shapes of flexible benzamide derivatives. nih.gov | Identifies low-energy conformers and the likely biologically active conformation required for receptor binding. |
| Quantum Chemistry (DFT) | Calculating electronic properties of dopaminergic agents. researchgate.net | Reveals electron donor/acceptor capacity, which correlates with agonist/antagonist activity. Provides descriptors for QSAR. mdpi.comresearchgate.net |
| Crystal Structure Analysis | Examining the solid-state structure of Bromopride. nih.gov | Provides an experimentally determined 3D structure as a reference for computational modeling. |
These advanced computational methods provide a fundamental understanding of the physicochemical properties that drive the biological activity of Bromopride hydrochloride, complementing experimental data and guiding future drug design efforts. rsc.org
Advanced Research Applications and Methodological Innovations
Development and Application of Radioligands and Fluorescent Probes for Receptor Mapping
The primary pharmacological target of Bromopride (B1667899) is the dopamine (B1211576) D2 receptor. alfa-chemistry.compatsnap.comdrugbank.com Understanding the precise distribution and function of these receptors is crucial, and the development of specialized molecular probes is a key methodological innovation in this field. While Bromopride itself is not typically used as a mapping agent, research into creating radioligands and fluorescent probes for D2 receptors provides the essential tools to study its site of action.
Radiolabeled ligands, often utilizing isotopes like Carbon-11 or Fluorine-18, are indispensable for in vivo imaging techniques such as Positron Emission Tomography (PET). nih.gov These tools allow for the quantitative mapping of D2 receptor density in the brain, which is critical for investigating the impact of neuropsychiatric and neurological diseases. nih.govnih.gov High-affinity radioligands like [¹¹C]raclopride and [¹¹C]FLB 457 have been developed to accurately measure D2 receptor occupancy, providing insights into how drugs interact with these targets in different brain regions. nih.govmdpi.com
In parallel, fluorescent probes offer a powerful alternative for in vitro and cellular-level studies, avoiding the complexities of radioactive materials. researchgate.net These probes are designed by attaching a fluorophore (a fluorescent chemical compound) to a pharmacophore that binds selectively to the D2 receptor. researchgate.netnih.gov This allows for the direct visualization of receptors on living cells using techniques like confocal microscopy. nih.govnih.govacs.org For instance, fluorescent ligands based on scaffolds like phenylpiperazines and indanylamines have been developed that bind with high affinity to D2 and D3 receptors. researchgate.net
Bromopride belongs to the substituted benzamide (B126) class of compounds. wikipedia.orgnih.gov Research has shown that some substituted benzamides possess intrinsic fluorescence properties that are sensitive to their chemical environment, such as pH. nih.gov This characteristic, while not sufficient for use as a targeted probe, underscores the potential within this chemical family for developing more sophisticated fluorescent tools for receptor analysis. The ultimate goal of these methodological innovations is to create a toolbox of high-affinity, selective probes that can be used to visualize D2 receptors in a variety of experimental setups, from single-molecule studies to in vivo brain imaging. nih.gov
Integration in Advanced In Vitro Cell Culture and Organoid Models for Mechanistic Studies
To explore the complex biological actions of Bromopride hydrochloride, researchers are moving beyond simple biochemical assays to more sophisticated in vitro models that better replicate physiological conditions. These include primary cell cultures, isolated tissue preparations, and three-dimensional (3D) organoids.
Table 1: Summary of in vitro effects of Bromopride on cholinesterase activity in various rat tissues, based on the findings from a comparative study. nih.gov
The next frontier in in vitro modeling is the use of brain organoids, particularly those engineered to model the human dopaminergic system. nih.govscitechdaily.comnih.gov These 3D structures, grown from human pluripotent stem cells, can self-organize to recapitulate aspects of brain regions like the ventral midbrain, striatum, and cortex. nih.govscitechdaily.com Researchers have successfully created ventral forebrain organoids to study the transcriptional and cellular responses to dopamine and have used them to test the effects of dopamine receptor antagonists. mdpi.combiorxiv.org Although studies specifically using Bromopride in these advanced models have not yet been published, these organoid systems provide an unprecedented platform to study the compound's effects on human dopaminergic neuron development, circuit formation, and function in ways that were previously impossible. nih.govnih.gov
Research on Novel Drug Delivery System Concepts (excluding formulation for human use)
Research into drug delivery systems explores new ways to modulate the release and bioavailability of active compounds. Beyond developing formulations for therapeutic use, fundamental research focuses on novel materials and concepts that could form the basis of future technologies. One such area of investigation involves using natural clays (B1170129) as carrier materials.
A notable example is the development of a novel sustained-release system for Bromopride using sodium montmorillonite (B579905) (Na-MMT), a type of natural, biocompatible clay. nih.gov The research focused on the concept of intercalating Bromopride molecules into the interlamellar space of the clay. nih.gov This process involves the insertion of the organic drug molecules between the layers of the silicate (B1173343) clay structure.
The study found that Bromopride successfully intercalated with the sodium montmorillonite, whereas no significant intercalation occurred with an organically modified montmorillonite. nih.gov Molecular dynamics simulations provided insight into the mechanism, suggesting that Bromopride molecules interact with the clay layers through ion-dipole interactions and form a network of hydrogen bonds within the interlayer space. nih.gov This molecular complex (Na-MMT/BPD) demonstrated a sustained release profile in laboratory assays. nih.gov The high adsorption capacity of the montmorillonite is key to this effect, as it strongly adheres to the drug, slowing its release. nih.gov This research presents a conceptual alternative for achieving sustained release of Bromopride, which could theoretically improve its pharmacological performance by maintaining more stable concentrations over time. nih.gov
Application of Proteomics and Genomics in Understanding this compound's Biological Effects
Genomics and proteomics—the large-scale study of genes and proteins, respectively—offer powerful tools for obtaining an unbiased, system-wide view of a drug's biological effects. These approaches can reveal novel mechanisms and pathways affected by a compound, going beyond its known primary targets.
A key study in this area investigated the effects of Bromopride administration on the gene expression of matrix metalloproteinases (MMPs) and interleukins (ILs) in the healing of colonic anastomoses in a rat model. scielo.brscielo.br MMPs are enzymes involved in the remodeling of the extracellular matrix, while interleukins are cytokines that regulate inflammatory responses. The study found that Bromopride significantly interfered with the gene expression of these proteins. scielo.brscielo.br For example, in non-septic animals, Bromopride increased the expression of MMP-1α and MMP-13 genes on the third postoperative day, while modulating the expression of several interleukin genes, including IL-6, IFN-γ, and IL-10. scielo.brscielo.br In the presence of sepsis, the effects were different, with Bromopride increasing MMP-8 and IFN-γ gene expression while decreasing that of TNF-α, IL-6, and IL-10 at the same time point. scielo.brscielo.br These findings demonstrate that Bromopride has complex, context-dependent effects on the genetic regulation of inflammation and tissue healing. scielo.br
Table 2: Summary of Bromopride's effects on the gene expression of Matrix Metalloproteinases (MMPs) and Interleukins (ILs) in a rat model of colonic anastomosis healing. scielo.brscielo.br
While direct proteomic studies detailing the global protein changes induced by Bromopride are not yet prominent, methodological advances are paving the way for such research. For instance, photoaffinity probes have been developed for the D2 receptor, which covalently bind to the receptor upon UV irradiation. nih.govacs.org These probes can be used to isolate the receptor and its interacting proteins, which can then be identified using mass spectrometry-based proteomics. nih.govacs.org This "interactome" approach provides a broad picture of the molecular machinery associated with the drug's target, offering insights into its pleiotropic effects and potentially identifying new therapeutic applications. chemrxiv.org
Future Directions and Unexplored Research Avenues
Identification of Novel Molecular Targets and Off-Targets
While bromopride (B1667899) hydrochloride is primarily recognized as a selective dopamine (B1211576) D2 receptor antagonist, a comprehensive understanding of its full interaction profile remains an area for future exploration. medchemexpress.cnmedchemexpress.comtargetmol.com The identification of novel molecular targets and a thorough characterization of its off-target effects are crucial for predicting its complete range of physiological actions and potential for repositioning in new therapeutic areas.
Adverse effects are often categorized as on-target (exaggerated pharmacological effects at the intended target) or off-target (effects resulting from modulation of other targets). nih.gov For instance, some of bromopride's known side effects, such as endocrine disturbances and extrapyramidal symptoms, are linked to its primary action on dopamine receptors. patsnap.com However, a systematic screening against a broad panel of receptors, enzymes, and ion channels could uncover previously unknown interactions. This is particularly relevant as other benzamide (B126) derivatives have shown activity at various other receptors, including serotonin (B10506) (5-HT) and sigma receptors. nih.govmdpi.com
Future research should focus on:
Comprehensive Receptor Screening: Utilizing high-throughput screening assays to test bromopride against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters to build a complete target-interaction map.
Elucidating Downstream Signaling: Investigating the specific intracellular signaling cascades modulated by bromopride binding to its known and newly identified targets. nih.gov This includes pathways like cAMP/PKA, PLC, and Akt/GSK-3 signaling, which can be influenced by dopamine receptor modulation. nih.gov
In Vivo Target Validation: Using advanced animal models to confirm the physiological relevance of any newly identified molecular targets and to distinguish between on-target and off-target effects.
A deeper understanding of these interactions could lead to the development of more selective drugs or explain idiosyncratic adverse reactions.
Design of Next-Generation Benzamide Scaffolds with Modified Pharmacological Profiles
The benzamide scaffold is a versatile chemical structure that serves as a foundation for a wide range of pharmacologically active compounds. nih.govmdpi.com The design of next-generation benzamide scaffolds offers a promising avenue for developing novel therapeutics with improved efficacy, selectivity, and safety profiles compared to existing drugs like bromopride. ontosight.ai
Research into novel benzamide derivatives has shown that modifications to the scaffold can significantly alter their pharmacological properties. nih.gov For example, systematic structure-activity relationship (SAR) studies have demonstrated that altering substituents on the benzamide ring or the nature of the amine group can lead to compounds with high affinity and selectivity for different targets, such as sigma-1 receptors or carbonic anhydrase enzymes. nih.govnih.govbohrium.com
Key strategies for designing next-generation benzamide scaffolds include:
Structure-Activity Relationship (SAR) Exploration: Systematically modifying the chemical structure of the benzamide scaffold to understand how different functional groups influence biological activity and target selectivity. researchgate.net This can involve creating libraries of derivatives with variations at different positions.
Scaffold Hopping and Bioisosteric Replacement: Replacing the core benzamide structure or its key functional groups with other chemical moieties that preserve or enhance the desired pharmacological activity while potentially improving pharmacokinetic properties or reducing off-target effects.
Multi-Target Ligand Design: Intentionally designing compounds that interact with multiple, specific targets to achieve a synergistic therapeutic effect, which could be beneficial in complex multifactorial diseases. mdpi.comnih.gov
Incorporation into Advanced Delivery Systems: Utilizing three-dimensional (3D) scaffolds as platforms for the controlled and sustained release of benzamide-based drugs, which can enhance therapeutic effects and minimize systemic side effects. nih.gov
The goal is to create new chemical entities with optimized pharmacological profiles, potentially expanding the therapeutic applications of the benzamide class far beyond their current uses. ontosight.ai
Application of Artificial Intelligence and Machine Learning in Bromopride Hydrochloride Research and Development
ML algorithms can be integrated into virtually every stage of the drug discovery pipeline. mdpi.com For a compound like bromopride, AI can be leveraged to:
Identify Novel Targets and Predict Off-Target Effects: ML models can analyze large biological and chemical databases to predict potential interactions between bromopride and previously unrecognized biological targets, helping to guide experimental validation. mymedicaldepartment.comresearchgate.net
Optimize Molecular Design: Generative AI models can design novel benzamide derivatives with desired pharmacological properties. manning.com By learning from existing data, these models can propose new structures predicted to have higher affinity for a target, better selectivity, or improved pharmacokinetic profiles. uncst.go.ug
Predict Pharmacokinetic and Toxicological Properties: AI can build predictive models for a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, reducing the likelihood of costly failures in later stages of drug development. researchgate.net
Analyze High-Throughput Screening Data: ML algorithms can efficiently analyze data from high-throughput screening campaigns to prioritize hit compounds and distinguish true bioactive molecules from false positives or assay interferents. acs.org
The integration of AI and ML offers a powerful, data-driven approach to refine our understanding of bromopride and to accelerate the design and development of the next generation of benzamide therapeutics. nih.govmednexus.org
Translational Research Challenges and Opportunities in Basic Science of this compound
Translational research aims to bridge the gap between basic scientific discoveries made in the laboratory and their application in clinical practice. nih.govfip.org For a drug like this compound, this involves both "bench-to-bedside" (applying lab findings to develop new therapies) and "bedside-to-bench" (using clinical observations to generate new research questions) approaches. nih.gov
Challenges:
Predictive Models: A significant hurdle in translational research is the lack of animal models that can accurately predict human responses to a drug. nih.gov Mimicking complex human conditions, such as functional gastrointestinal disorders or nausea, in animal models is a primary challenge. nih.gov
Data Variability: Variability in preclinical data and potential biases in its interpretation can make it difficult to reliably translate findings into successful clinical trials. nih.gov
Non-Scientific Factors: The progression of translational research can be impeded by non-scientific factors such as funding availability, regulatory burdens, and the need for compatible databases and infrastructure. nih.gov
Opportunities:
Biomarker Development: Identifying and validating biomarkers that can predict a patient's response to bromopride would be a major advancement. This could involve using "omics" data (genomics, proteomics) to stratify patient populations and personalize treatment.
Understanding Clinical Failures: When clinical trials fail, it presents an opportunity to return to basic science to understand the underlying reasons, which could be related to flawed preclinical concepts or fundamental biological differences between humans and animal models. nih.gov
Interdisciplinary Collaboration: Fostering greater collaboration between basic scientists, clinical investigators, and practicing physicians is essential for a successful translational cycle, ensuring that research is clinically relevant and that clinical insights inform basic science. nih.gov
Navigating these challenges and capitalizing on these opportunities will be crucial for maximizing the therapeutic potential of bromopride and other benzamide derivatives.
Emerging Methodologies for In-Depth Characterization of this compound's Biological Actions
Advanced Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography are essential for determining the high-resolution three-dimensional structure of bromopride bound to its receptors. openaccessjournals.comopenaccessjournals.com This information is invaluable for understanding the precise nature of the drug-receptor interaction and for guiding rational drug design.
Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations allow researchers to model the interaction between bromopride and its targets at an atomic level. uncst.go.ugrowan.edu These computational approaches can predict binding affinity, identify key interacting amino acid residues, and simulate the dynamic conformational changes that occur upon binding. openaccessjournals.comopenaccessjournals.com
Solid-State Characterization: The physical properties of a drug can significantly impact its stability, solubility, and bioavailability. Techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and dynamic thermal analysis (DTA) are used to characterize the polymorphic forms of bromopride, which are different crystalline structures of the same compound that can have distinct physicochemical properties. researchgate.netresearchgate.net
Advanced Drug Delivery Systems: The development of novel drug delivery systems, such as those using montmorillonite (B579905) clay as a carrier, represents an emerging strategy to achieve sustained release of bromopride. researchgate.netbohrium.com Characterizing these hybrid systems with techniques like Fourier-transform infrared spectroscopy (FTIR) and scanning electron microscopy (SEM) is crucial for understanding the release mechanism and optimizing therapeutic performance. researchgate.net
Receptor Occupancy Studies: Isobolographic analysis and other advanced pharmacological models can be used to study the interactions between a single drug and multiple receptor subtypes or the combined effects of multiple drugs. nih.gov These methods can help quantify synergism or antagonism and provide deeper insights into the drug's mechanism of action in a complex biological system.
By employing these emerging methodologies, researchers can build a more complete and nuanced picture of this compound's biological actions, paving the way for its optimization and the development of superior therapeutic agents.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying bromopride hydrochloride in pharmaceutical formulations?
- Methodological Answer : Reverse-phase liquid chromatography (RP-LC) and UV spectrophotometry are widely used. The RP-LC method employs a Phenomenex Gemini C18 column with a mobile phase of 10 mM KH₂PO₄ + 0.1% triethylamine (pH 3.0) and acetonitrile (80:20 v/v), detected at 310 nm. The UV method uses 0.1 M HCl as a diluent with detection at 310 nm. Both methods are validated per ICH guidelines for linearity (5–25 µg/mL), precision (RSD < 1.0%), and accuracy (recovery 100–102%). Statistical equivalence between methods is confirmed via Student’s t-test (p > 0.05) .
Q. What experimental models assess bromopride’s impact on gastrointestinal healing?
- Methodological Answer : The rat colonic anastomosis model is standard. Surgical protocols involve midline laparotomy, resection of a 0.5 cm colon segment, and end-to-end anastomosis with 6-0 polypropylene sutures. Postoperative outcomes (e.g., MMP/IL gene expression) are evaluated on days 3 and 7, with sepsis induced via cecal ligation and puncture. Anastomotic leakage and cytokine modulation (e.g., IL-6, IL-10) serve as key endpoints .
Q. How is bromopride’s antiemetic efficacy evaluated in clinical trial design?
- Methodological Answer : Trials use randomized, placebo-controlled designs with pre-specified power analysis (e.g., 80% power to detect a 6.5% efficacy difference). Sample sizes (e.g., 340 patients) are calculated based on baseline nausea incidence (7% in placebo). Statistical analyses employ chi-square tests for categorical variables (e.g., nausea incidence) and t-tests for quantitative data (e.g., symptom duration) .
Advanced Research Questions
Q. How does bromopride modulate MMP and IL expression in colonic anastomotic healing, and what are the clinical implications?
- Methodological Answer : Bromopride upregulates MMP-1a and MMP-13 on postoperative day (POD) 3 in non-septic rats, while suppressing all MMPs by POD 7. It increases IL-6, IFN-γ, and IL-10 on POD 3 and upregulates IL-1β on POD 8. In septic conditions, MMP-8 and IFN-γ are elevated on POD 3, while IL-6 and TNF-α are suppressed. These dynamics suggest bromopride accelerates early inflammation but promotes resolution in later phases. Further studies correlating gene expression with histopathological outcomes are needed .
Q. How can design of experiments (DOE) optimize bromopride extended-release formulations?
- Methodological Answer : DOE principles evaluate excipient combinations (e.g., matrix-forming polymers) using Minitab software. Parameters like tablet weight variation (±2.407%) and machine settings (e.g., dosing system position, rotation velocity) are modeled mathematically. Scale-up validation involves comparing experimental tablet hardness/weight with predicted values. This approach ensures robustness in sustained-release profiles and cost-effective production .
Q. How to reconcile contradictory cytokine modulation by bromopride in septic vs. non-septic models?
- Methodological Answer : In non-septic rats, bromopride enhances IL-6 and IL-10 simultaneously, suggesting a balanced inflammatory response. In sepsis, it suppresses IL-6 and TNF-α on POD 3 but elevates IL-1β and MMP-13 on POD 7. These contradictions highlight context-dependent effects, necessitating mechanistic studies (e.g., knockout models) to isolate sepsis-specific pathways .
Q. What are the pharmacodynamic implications of bromopride’s dual pro-/anti-inflammatory effects?
- Methodological Answer : Bromopride’s early upregulation of IL-6 (pro-inflammatory) and IL-10 (anti-inflammatory) may facilitate controlled immune activation, promoting tissue repair without excessive damage. Time-course studies (e.g., cytokine profiling at 12-hour intervals) and pathway inhibition experiments (e.g., JAK/STAT blockers) could clarify these interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
